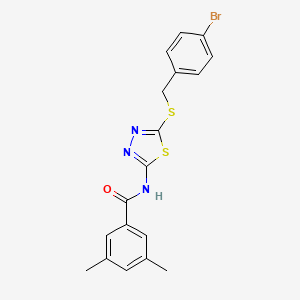

![molecular formula C21H21N3O B2376399 5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1008035-65-1](/img/structure/B2376399.png)

5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

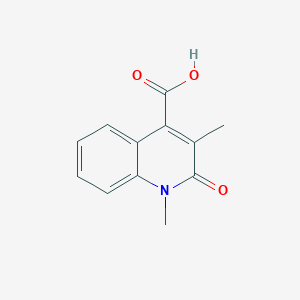

Quinoxalines are a class of nitrogen-containing heterocyclic compounds . They have a ring structure composed of a benzene ring fused to a pyrazine ring . Quinoxalines and their derivatives have been recognized as important building blocks in organic synthesis .

Synthesis Analysis

Quinoxalines can be synthesized through various methods . One common method is the condensation of 1,2-diamines with 1,2-diketones . Other methods involve multicomponent reactions with readily available starting materials .Molecular Structure Analysis

The molecular structure of quinoxalines consists of a benzene ring fused to a pyrazine ring . This structure is central to many drugs and is also found in several natural products and antibiotics .Chemical Reactions Analysis

Quinoxalines can undergo a wide range of chemical reactions . They can serve as key construction blocks for producing a variety of quinoxaline-based heterocyclic frameworks .Physical and Chemical Properties Analysis

Quinoxalines are weakly basic compounds . They are low melting solids and are miscible in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Intramolecular Tetrahydrofuran Formation : A study by Verboom et al. (2010) demonstrated the synthesis of a similar compound, leading to intramolecular tetrahydrofuran formation, highlighting the compound's potential in complex organic synthesis (Verboom et al., 2010).

Spectral and Quantum Chemical Studies : Research by Fatma et al. (2015) involved the synthesis and characterization of a novel compound, utilizing various spectroscopic techniques and quantum chemical studies, indicating the compound's significance in molecular geometry and electronic properties analysis (Fatma, Bishnoi, & Verma, 2015).

Tert-Amino Effect in Synthesis : A study by Tverdokhlebov et al. (2005) investigated the tert-amino effect in the synthesis of derivatives of similar compounds, contributing to the knowledge of chemical synthesis and molecular interactions (Tverdokhlebov et al., 2005).

Potential Applications

Nonlinear Optical Behavior : Research on related compounds by Wazzan et al. (2016) explored their structural parameters and found nonlinear optical behavior, suggesting potential applications in optoelectronics and photonics (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Dihydropyrroloquinoxalines : A study by Abonía et al. (2001) described a method for synthesizing 4,5-dihydropyrrolo[1,2-a]quinoxalines, which could have implications in medicinal chemistry and drug discovery (Abonía et al., 2001).

Antimicrobial Activities : Ghoneim et al. (2014) synthesized and evaluated the antimicrobial activities of novel nucleosides derived from chromeno[2,3-B]Pyridine and [1,2,4]Triazolo[1,5-A]Quinoline derivatives, providing insights into their potential as antimicrobial agents (Ghoneim, El-Farargy, & Abdelaziz, 2014).

Photovoltaic Properties : Zeyada et al. (2016) investigated the structural and optical properties of derivatives, revealing their photovoltaic properties, which could be utilized in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. Quinoxaline derivatives, which this compound is a part of, have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-tb, antimalarial, antiviral, anti-hiv, and many other uses . Therefore, it’s possible that this compound may interact with a variety of targets depending on its specific substitutions and functional groups.

Mode of Action

For instance, some quinoxaline-based compounds have been used as chemosensors, showing a dual mode of action: nucleophilic addition and a host–guest type complex towards anion detection .

Biochemical Pathways

Quinoxaline derivatives have been shown to affect a wide range of biochemical pathways due to their extensive biological activities .

Result of Action

Given the wide range of biological activities exhibited by quinoxaline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2,5-dimethylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-14-5-6-15(2)17(10-14)13-24-20-11-16(12-22)7-8-18(20)23-9-3-4-19(23)21(24)25/h5-8,10-11,19H,3-4,9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXLYNDCONOMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)

![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)

![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)

![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)

![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)